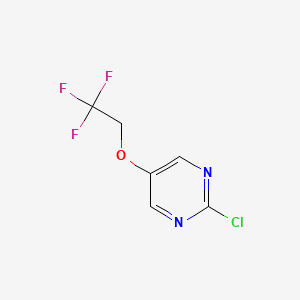

2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine

描述

属性

IUPAC Name |

2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-5-11-1-4(2-12-5)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRUCERZEHKJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Halogenated Pyrimidine Precursors

Starting Materials and Halogenation

The synthesis often begins with chlorinated pyrimidines, such as 2,5-dichloropyrimidine or 2-chloropyrimidine derivatives. Chlorination is typically achieved by controlled reaction with chlorine gas or other chlorinating agents under liquid or vapor-phase conditions. The degree of chlorination and regioselectivity can be tuned by adjusting temperature, chlorine concentration, and reaction time.

- For example, vapor-phase chlorination at elevated temperatures (>300°C) with catalysts such as iron fluoride allows selective chlorination of methyl-substituted pyridines, which can be adapted to pyrimidines.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorination agent | Cl2 gas | High purity chlorine gas preferred |

| Temperature | 200–350°C | Higher temperatures favor multiple chlorination |

| Catalyst | Iron fluoride (FeF3) | Enhances selectivity and rate |

| Reaction phase | Vapor-phase or liquid-phase | Vapor-phase preferred for better control |

Nucleophilic Substitution with Trifluoroethoxide

Once the chlorinated pyrimidine intermediate is obtained, nucleophilic substitution at the 5-position is carried out using trifluoroethoxide anion, typically generated in situ from 2,2,2-trifluoroethanol and a strong base such as sodium hydride or potassium tert-butoxide.

- The reaction proceeds via displacement of the chlorine atom at the 5-position by the trifluoroethoxy nucleophile, affording 2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine.

| Reagent | Role | Typical Amounts |

|---|---|---|

| 2,5-Dichloropyrimidine | Substrate | 1 equivalent |

| 2,2,2-Trifluoroethanol | Source of trifluoroethoxy group | 1.2–1.5 equivalents |

| Base (NaH, t-BuOK) | Generates trifluoroethoxide anion | 1.1–1.3 equivalents |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Sufficient to dissolve reagents |

| Temperature | 50–100°C | Controlled to avoid side reactions |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

Alternative Synthetic Routes

Direct Etherification of 2,5-Dichloropyrimidine

An alternative method involves direct etherification of 2,5-dichloropyrimidine with 2,2,2-trifluoroethanol under basic conditions without isolation of trifluoroethoxide. This one-pot approach simplifies the process but requires careful control to prevent over-substitution or hydrolysis.

Use of Trifluoroethylating Agents

Another less common but effective approach is to use trifluoroethyl halides or trifluoroethyl sulfonates as electrophilic trifluoroethoxy sources to react with 5-hydroxy-2-chloropyrimidine derivatives. This method is advantageous when direct nucleophilic substitution is inefficient.

Reaction Optimization and Yields

Research indicates that the nucleophilic substitution step is sensitive to:

- Base strength and quantity: Excess base can lead to side reactions.

- Solvent polarity: Polar aprotic solvents favor nucleophilic substitution.

- Temperature: Elevated temperatures increase reaction rate but may cause decomposition.

Typical isolated yields of this compound range from 65% to 85% depending on the method and scale.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Halogenation + Nucleophilic Substitution | 2,5-Dichloropyrimidine | Cl2, FeF3 catalyst; NaH/t-BuOK, 2,2,2-trifluoroethanol, DMF, 50–100°C | High regioselectivity; scalable | Requires handling of hazardous gases | 70–85 |

| Direct Etherification | 2,5-Dichloropyrimidine | 2,2,2-Trifluoroethanol, base, polar aprotic solvent | One-pot, simpler | Risk of over-substitution | 65–75 |

| Electrophilic Trifluoroethylation | 5-Hydroxy-2-chloropyrimidine | Trifluoroethyl halides, base | High selectivity | More expensive reagents | 60–80 |

Research Findings and Practical Notes

- Catalytic systems: Transition metal catalysts like iron fluoride facilitate selective chlorination, minimizing by-products.

- By-product management: Multi-chlorinated by-products can be hydrogenolyzed back to starting materials, improving overall efficiency.

- Environmental and safety considerations: Chlorination reactions require strict control of chlorine gas and temperature to avoid hazardous conditions.

- Scale-up feasibility: Vapor-phase chlorination and nucleophilic substitution have been successfully scaled for industrial production.

化学反应分析

Types of Reactions

2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-5-(2,2,2-trifluoroethoxy)pyrimidine derivative .

科学研究应用

2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The chlorine and trifluoroethoxy groups enhance its reactivity and ability to form stable complexes with various biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

*Estimated based on formula C₆H₄ClF₃N₂O.

Key Observations:

Fluorination Impact: The trifluoroethoxy group in the target compound provides stronger electron-withdrawing effects compared to difluoroethoxy () or non-fluorinated ethoxy groups, improving resistance to oxidative metabolism . Difluoroethoxy analogues (e.g., 2-(2,2-difluoroethoxy)pyrimidine-5-carbaldehyde) exhibit lower lipophilicity (logP ~1.2 vs. ~2.5 for trifluoroethoxy), impacting membrane permeability .

Halogen Substitution :

- Bromine at the 4-position (4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine) increases molecular weight (257.01 vs. ~257.56) and reactivity in cross-coupling reactions compared to chlorine .

Functional Group Variations: Replacement of chlorine with a carboxylic acid (e.g., 2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid) shifts applications toward prodrug design or metal coordination .

Table 2: Reactivity and Use Cases

- Trifluoroethoxy Group Stability : The -OCH₂CF₃ group resists hydrolysis under physiological conditions, making it advantageous for in vivo applications .

- Chlorine as a Leaving Group : The 2-chloro substituent facilitates substitution reactions, enabling diversification into heterocyclic libraries .

Market and Pricing Trends

The target compound is priced higher than non-fluorinated analogues (e.g., 2-chloro-5-methoxypyrimidine) due to fluorine’s synthetic complexity. For example:

生物活性

Overview

2-Chloro-5-(2,2,2-trifluoroethoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by a chlorine atom at the 2-position and a trifluoroethoxy group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins involved in metabolic pathways. The compound can modulate enzymatic activity through inhibition or activation mechanisms, influencing biochemical reactions critical for cellular functions.

Key Mechanisms:

- Enzyme Interaction : It interacts with enzymes involved in nucleotide synthesis and metabolism, potentially altering metabolic pathways.

- Cell Signaling : The compound affects cell signaling pathways, which can influence gene expression and cellular metabolism.

- Transport and Distribution : It is transported within cells via specific transporters, affecting its localization and overall biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains.

- Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication.

- Cytotoxic Effects : At higher concentrations, it may induce apoptosis in certain cell lines, indicating a dose-dependent relationship in its biological effects.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Inhibition of Nucleotide Metabolism : A study demonstrated that this compound could inhibit enzymes involved in nucleotide metabolism, leading to reduced cell proliferation in cancer cell lines .

- Antiviral Research : In vitro tests showed that the compound could inhibit viral replication in specific assays, suggesting potential applications in antiviral drug development .

- Cytotoxicity Assessment : Research indicated that at elevated doses, the compound exhibited cytotoxic effects on human cancer cell lines, promoting apoptosis through mitochondrial pathways .

Dosage Effects

The biological activity of this compound varies significantly with dosage:

- Low Doses : May enhance metabolic activity and promote cellular function.

- High Doses : Can lead to toxic effects such as cellular damage or apoptosis.

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a potential lead compound for developing new pharmaceuticals targeting metabolic disorders and infections.

- Agricultural Chemistry : Its properties may be leveraged in developing agrochemicals with antifungal or herbicidal activities.

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antiviral | Effective against microbial strains |

| 4-Amino Pyrimidine Derivatives | Structure | Moderate Cytotoxicity | Less potent than trifluoroethyl derivatives |

| Trifluoromethyl Pyrimidines | Structure | Variable Antiviral Activity | Structural similarity enhances activity |

常见问题

Q. What are the optimal synthetic routes for 2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution at the 5-position of a 2-chloropyrimidine scaffold. Key steps include:

- Substrate preparation : Start with 2-chloropyrimidine derivatives (e.g., 2-chloro-5-nitropyrimidine) and replace the nitro group with trifluoroethoxy via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Critical parameters :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the trifluoroethoxide ion.

- Temperature : Higher temperatures (≥80°C) accelerate substitution but may promote side reactions (e.g., hydrolysis of the chloro group).

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitro substitution | K₂CO₃, DMF, 90°C, 12h | 68–75 | ≥95% |

| Chloro retention | Controlled pH (6–7) | N/A | Minimizes hydrolysis |

Q. What characterization techniques are essential for confirming the structure of this compound?

Answer: A multi-technique approach is required:

Q. How can researchers mitigate hydrolysis of the chloro group during synthesis or storage?

Answer:

- Storage : Use anhydrous conditions (desiccants, inert atmosphere) and low temperatures (-20°C) to prevent moisture exposure .

- Synthetic modifications :

- Add radical inhibitors (e.g., BHT) to suppress oxidative degradation.

- Replace DMF with less hygroscopic solvents (e.g., THF) in post-reaction workup .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict reactivity trends in this compound derivatives?

Answer: DFT studies (e.g., B3LYP/6-311++G**) can:

- Map electrostatic potentials : Identify electrophilic/nucleophilic sites (e.g., C5 for further substitution) .

- Calculate Fukui indices : Predict regioselectivity in reactions (e.g., preference for C4 vs. C6 substitution) .

- Simulate transition states : Optimize reaction pathways for cross-coupling (e.g., Suzuki-Miyaura at C2) .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies (e.g., antimicrobial vs. inactive results) require:

Q. What strategies enable selective functionalization of the pyrimidine ring without displacing the chloro or trifluoroethoxy groups?

Answer:

- Protection/deprotection : Temporarily mask the chloro group as a stable adduct (e.g., Pd-catalyzed π-allyl protection) .

- Directed ortho-metalation : Use directing groups (e.g., –OMe) to guide lithiation at specific positions .

- Cross-coupling optimization : Employ mild Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki reactions at C4 .

Q. How can researchers analyze the electronic effects of the trifluoroethoxy group on pyrimidine ring reactivity?

Answer:

- Hammett substituent constants : Calculate σₚ values for –OCH₂CF₃ to quantify electron-withdrawing effects .

- UV-Vis spectroscopy : Monitor bathochromic shifts in λₘₐₓ to assess conjugation changes .

- Cyclic voltammetry : Measure oxidation potentials to correlate with electron density at reactive sites .

Q. What methodologies validate the compound’s stability under physiological conditions for drug discovery?

Answer:

- Simulated gastric fluid (SGF) testing : Incubate at pH 1.2 (37°C, 2h) and analyze degradation via HPLC .

- Microsomal stability assays : Use liver microsomes (human/rat) to predict metabolic clearance .

- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。